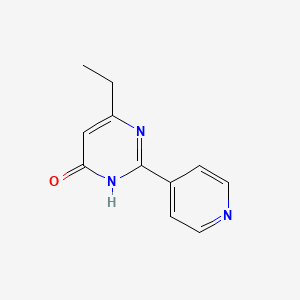

6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-pyridin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-9-7-10(15)14-11(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDYQMUJMPFBAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 4-cyanopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include refluxing in a suitable solvent such as acetonitrile or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the pyrimidine ring positions.

Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.

Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include organolithium reagents and N-methylpiperazine, with reactions typically carried out in solvents like tetrahydrofuran (THF) at low temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products

The major products formed from these reactions include substituted pyrimidine derivatives, N-oxides, and dihydropyrimidine compounds .

Scientific Research Applications

6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and antitumor agent.

Chemical Biology: It is used in the design of novel heterocyclic libraries for biological activity screening.

Pharmacology: Studies focus on its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following analogs are compared based on substituent modifications (Table 1):

Table 1: Structural Comparison of DHPM Derivatives

Key Observations :

Positional Isomerism: The pyridine substituent position (3- vs. 4-) influences electronic distribution.

Chlorination Effects : The chlorine atom in 2-(6-chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one introduces steric bulk and electron-withdrawing properties, which may enhance stability or alter binding interactions in biological systems .

Comparison :

- FeCl3 is widely used for DHPM synthesis due to its low cost and high yields .

- Ionic liquids (e.g., [BMIM]PF6) offer greener alternatives but require optimization for specific substituents. For example, electron-deficient pyridine rings (e.g., chlorinated analogs) may necessitate adjusted reaction times or temperatures .

Biological Activity

6-Ethyl-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one (CAS No. 1146290-21-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H11N3O, with a molecular weight of 201.22 g/mol. The structure consists of a pyrimidinone core substituted with an ethyl group and a pyridine moiety, which may contribute to its biological activity.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may possess anticancer properties. For example, piperidine derivatives have been noted for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival . Although direct evidence for the anticancer activity of this compound is not extensively documented, the structural features align with known bioactive compounds in cancer therapy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar pyrimidine derivatives have been implicated in the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's . The presence of nitrogen atoms within the heterocyclic structure is believed to enhance binding affinity and selectivity towards these enzymes.

Case Studies

- Anti-Tubercular Activity : A study highlighted the anti-tubercular potential of dihydropyrimidine derivatives, where modifications to the pyridine ring significantly affected their activity against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis.

- Cytotoxicity in Cancer Models : Investigations into structurally related compounds revealed that certain dihydropyrimidines exhibited cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further research into this compound as a potential anticancer agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.